molecular formula C9H7NO B160182 Quinoline 1-oxide CAS No. 1613-37-2

Quinoline 1-oxide

Cat. No. B160182
CAS RN: 1613-37-2
M. Wt: 145.16 g/mol
InChI Key: GIIWGCBLYNDKBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06172084B2

Procedure details

To a solution of quinoline-N-oxide (0.5 mmol) in 2 mL DCM at 0° C. in a 3 mL plastic tube fitted with a frit was added 58 uL of benzoyl chloride (0.5 mmol). The reaction mixture was stirred for 15 min at 0° C. and then indole (0.5 mmol) was added. The reaction was warmed to 20 ° C. and stirred for 4 h. The solid precipitate was filtered and washed with DCM (3×2 mL) to give solid 2-(3-indolyl)quinoline (6-100% yield).
Quantity
0.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
58 μL
Type
reactant
Reaction Step Two
Quantity
0.5 mmol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]1([O-])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.C(Cl)(=O)C1C=CC=CC=1.[NH:21]1[C:29]2[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=2)[CH:23]=[CH:22]1>C(Cl)Cl>[NH:21]1[C:29]2[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=2)[C:23]([C:2]2[CH:3]=[CH:4][C:5]3[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=3)[N:1]=2)=[CH:22]1

Inputs

Step One
Name
Quantity
0.5 mmol
Type
reactant
Smiles
[N+]1(=CC=CC2=CC=CC=C12)[O-]
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
58 μL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Step Three
Name
Quantity
0.5 mmol
Type
reactant
Smiles
N1C=CC2=CC=CC=C12

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 15 min at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was warmed to 20 ° C.
STIRRING
Type
STIRRING
Details
stirred for 4 h
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The solid precipitate was filtered
WASH
Type
WASH
Details
washed with DCM (3×2 mL)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
N1C=C(C2=CC=CC=C12)C1=NC2=CC=CC=C2C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.